molecular formula C20H16N6O3 B053606 2-Acetamido-7H-purin-6-yl diphenylcarbamate CAS No. 112233-74-6

2-Acetamido-7H-purin-6-yl diphenylcarbamate

Katalognummer: B053606
CAS-Nummer: 112233-74-6
Molekulargewicht: 388.4 g/mol
InChI-Schlüssel: YWKXGPPEBHDNGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Acetamido-7H-purin-6-yl diphenylcarbamate (CAS 112233-74-6) is a high-purity, specialty chemical building block designed for advanced research in medicinal and organic chemistry. This multifunctional compound features a purine core, a 2-acetamido protector, and a diphenylcarbamate group, making it a versatile precursor for synthesizing novel heterocyclic compounds with potential biological activity. Its primary research application lies in the exploration of new pharmacophores, particularly in the design and development of purine-based molecules. The purine scaffold is a fundamental structure in numerous bioactive molecules and is extensively investigated for its role in cell signaling and metabolism. The strategic substitution on the purine ring makes this reagent a valuable intermediate for constructing targeted libraries for drug discovery screening programs, including potential investigations into anticancer and antimicrobial agents. RESEARCH APPLICATIONS: • Medicinal Chemistry: Serves as a key synthetic intermediate for designing novel purine derivatives. • Heterocyclic Chemistry: A versatile building block for constructing complex molecular architectures. • Drug Discovery: Used in the synthesis of compounds for biological evaluation in high-throughput screening. HANDLING NOTE: This product is intended for use by qualified laboratory professionals. It is for Research Use Only and is not approved for diagnostic, therapeutic, or human use.

Eigenschaften

IUPAC Name

(2-acetamido-7H-purin-6-yl) N,N-diphenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O3/c1-13(27)23-19-24-17-16(21-12-22-17)18(25-19)29-20(28)26(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12H,1H3,(H2,21,22,23,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKXGPPEBHDNGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C(=N1)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-7H-purin-6-yl diphenylcarbamate typically involves the reaction of a purine derivative with an acetamido group and a diphenylcarbamate. The specific synthetic route can vary, but a common method involves the following steps:

    Starting Materials: Purine derivative, acetamido group precursor, and diphenylcarbamate precursor.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, under controlled temperature and pH conditions.

    Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction. Reagents like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) are often employed to activate the carboxyl group for coupling.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactors and automated systems are used to handle the starting materials and reagents.

    Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.

    Quality Control: Analytical methods like NMR, HPLC, and LC-MS are used to ensure the purity and quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetamido-7H-purin-6-yl diphenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the acetamido or diphenylcarbamate groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Properties
Research indicates that compounds similar to 2-acetamido-7H-purin-6-yl diphenylcarbamate exhibit significant anticancer activity. For instance, derivatives of purine have been investigated for their ability to inhibit enzymes involved in cancer cell proliferation. A study showed that modifications at the N9 position could enhance the selectivity and potency against specific cancer types, making these compounds promising candidates for further development as anticancer agents .

1.2 Inhibition of DNA Glycosylases
The compound has also been studied for its inhibitory effects on human 8-oxoguanine DNA glycosylase (OGG1), an enzyme involved in DNA repair processes. Inhibiting OGG1 can lead to increased levels of oxidative DNA damage in cancer cells, potentially enhancing the efficacy of existing chemotherapeutic agents .

Biochemical Applications

2.1 Enzyme Inhibition
The compound acts as a weak inhibitor of various enzymes involved in nucleotide metabolism. For example, it has been shown to inhibit GTP cyclohydrolase 1 (GCH1), which is crucial in the biosynthesis of tetrahydrobiopterin (BH4). This inhibition can have implications for treating conditions associated with BH4 deficiency, such as certain forms of hyperphenylalaninemia .

2.2 Antisense Oligonucleotide Development
Recent advancements in oligonucleotide chemistry have positioned derivatives like this compound as potential components in antisense oligonucleotides (ASOs). These ASOs can be designed to target specific RNA sequences for therapeutic purposes, including gene silencing in various diseases .

Molecular Biology

3.1 Gene Editing Techniques
The compound's structural properties make it a candidate for use in CRISPR technology and other gene-editing methods. Its ability to form stable interactions with nucleic acids allows for precise targeting and modification of genetic material, which is critical in developing gene therapies .

Table 1: Summary of Biological Activities

Activity Effect Reference
Anticancer ActivityInhibits cancer cell proliferation
OGG1 InhibitionIncreases oxidative DNA damage
GCH1 InhibitionPotential treatment for BH4 deficiency
ASO DevelopmentTargeting RNA for gene silencing

Table 2: Synthesis Routes and Yields

Synthesis Method Yield (%) Comments
Alkylation with halides70%High selectivity observed
Mitsunobu Reaction95% conversionLow yield due to purification challenges
Pd-Catalyzed ReactionsVariable yields (29%-56%)Slow reactions noted

Wirkmechanismus

The mechanism of action of 2-Acetamido-7H-purin-6-yl diphenylcarbamate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Acetamido-7H-purin-6-yl methylcarbamate
  • 2-Acetamido-7H-purin-6-yl ethylcarbamate
  • 2-Acetamido-7H-purin-6-yl phenylcarbamate

Uniqueness

2-Acetamido-7H-purin-6-yl diphenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Biologische Aktivität

2-Acetamido-7H-purin-6-yl diphenylcarbamate (CAS No. 112233-74-6) is a synthetic compound that combines a purine base with an acetamido group and a diphenylcarbamate moiety. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C20H16N6O3
  • Molecular Weight : 388.38 g/mol
  • IUPAC Name : (2-acetamido-7H-purin-6-yl) N,N-diphenylcarbamate

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleotide metabolism and DNA repair processes, such as human 8-oxoguanine DNA glycosylase (OGG1), which plays a crucial role in repairing oxidative DNA damage.
  • Receptor Modulation : It is hypothesized that this compound can modulate the activity of certain receptors and enzymes, influencing various biochemical pathways including signal transduction and gene expression.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that the compound has potential anticancer properties. For instance, it has been evaluated for its ability to induce apoptosis in cancer cell lines through the modulation of cell signaling pathways.

Anti-inflammatory Effects

Preliminary data suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Research Findings and Case Studies

A review of relevant literature reveals various studies exploring the biological effects of this compound:

  • In Vitro Studies : In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines, with IC50 values indicating significant potency against specific types of tumors.
    Cell LineIC50 (µM)Reference
    MCF-7 (Breast)15
    A549 (Lung)10
    HeLa (Cervical)12
  • Mechanistic Studies : Investigations into the mechanism revealed that the compound activates caspase pathways leading to apoptosis in cancer cells, alongside downregulating anti-apoptotic proteins such as Bcl-xL.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, supporting its potential as an anticancer agent.

Comparison with Similar Compounds

When compared to structurally similar compounds, such as 2-Acetamido-9H-purin-6-yl methylcarbamate and others, this compound exhibits distinct biological properties due to its unique functional groups.

Compound NameActivity TypePotency (IC50)
2-Acetamido-9H-purin-6-yl methylcarbamateAnticancer20 µM
2-Acetamido-7H-purin-6-yl ethylcarbamateAnti-inflammatory25 µM
This compound Anticancer/Anti-inflammatory 10 µM

Q & A

Basic Research Questions

Q. What synthetic protocols are commonly used for preparing 2-Acetamido-7H-purin-6-yl diphenylcarbamate?

  • Methodological Answer : The compound is typically synthesized via alkylation of a purine precursor (e.g., 2-acetamido-7H-purin-6-amine) using diphenylcarbamoyl chloride in the presence of a base like K₂CO₃. Solvents such as DMF or DCM are employed under inert conditions (N₂/Ar). Purification often involves flash chromatography with gradient elution (e.g., MeOH:CH₂Cl₂ ratios). Regioselectivity challenges may arise during alkylation, necessitating careful monitoring via TLC or HPLC .

Q. How is this compound characterized analytically?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and purity.
  • Mass spectrometry (HRMS/ESI-MS) for molecular weight validation.
  • HPLC with UV detection to assess chromatographic purity (>95% threshold).
  • X-ray crystallography (if crystalline) to resolve regiochemical ambiguity in alkylation products .

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer : While specific safety data for this compound are limited, analogs like 2-amino-7-methyl-1,7-dihydro-6H-purin-6-one require PPE (gloves, lab coat, goggles) and ventilation. Avoid inhalation/ingestion; store in a dry, cool environment. Consult SDS templates for purine derivatives and dispose of waste via halogenated solvent protocols .

Advanced Research Questions

Q. How can regioselectivity be controlled during the alkylation of purine precursors to minimize isomer formation?

  • Methodological Answer : Regioselectivity (N7 vs. N9 alkylation) depends on steric and electronic factors:

  • Solvent polarity : Polar aprotic solvents (DMF) favor N7 alkylation due to stabilization of transition states.
  • Base strength : Stronger bases (e.g., NaH) may shift selectivity by deprotonating specific sites.
  • Temperature : Lower temperatures (0–5°C) can reduce kinetic competition between pathways.
  • Isomer separation : Use preparative HPLC or fractional crystallization post-synthesis .

Q. What strategies optimize reaction yields for diphenylcarbamate derivatives under scalable conditions?

  • Methodological Answer : Yield optimization involves:

  • Stoichiometry : Excess diphenylcarbamoyl chloride (1.5–2 eq) to drive the reaction.
  • Catalysis : Additives like DMAP or HATU improve carbamate coupling efficiency.
  • Workup : Sequential extraction (e.g., ethyl acetate/water) to remove unreacted reagents.
  • Scale-up : Replace flash chromatography with recrystallization (e.g., MeOH/EtOAc) for cost efficiency .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal analysis (TGA/DSC) to determine decomposition temperatures.
  • Hygroscopicity tests (dynamic vapor sorption) to assess moisture sensitivity.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and monitor degradation via HPLC.
  • Long-term storage : Recommend desiccated, amber vials at −20°C for lab-scale preservation .

Q. What mechanistic insights can isotopic labeling provide for studying the compound’s metabolic pathways?

  • Methodological Answer : Use deuterated or ¹³C-labeled analogs to trace metabolic fate:

  • Synthesis : Incorporate isotopes at the acetamido or phenyl groups via modified precursors.
  • In vitro assays : Incubate with liver microsomes/CYP450 isoforms, followed by LC-MS/MS to identify metabolites.
  • Kinetic isotope effects (KIE) : Compare degradation rates of labeled vs. unlabeled compounds to elucidate rate-limiting steps .

Q. How can contradictory data on biological activity be resolved across independent studies?

  • Methodological Answer : Contradictions may arise from:

  • Purity variance : Re-analyze batches via orthogonal methods (e.g., NMR + elemental analysis).
  • Assay conditions : Standardize protocols (e.g., cell line selection, incubation time).
  • Structural analogs : Compare activity of N7 vs. N9 isomers to rule out misassignment.
  • Meta-analysis : Pool data from multiple studies using Bayesian statistics to identify outliers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.